(8-Methoxyisoquinolin-3-yl)methanol
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Overview
Description
(8-Methoxyisoquinolin-3-yl)methanol: is a chemical compound with the molecular formula C11H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxyisoquinolin-3-yl)methanol typically involves the methoxylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with methanol in the presence of a catalyst, such as sulfuric acid, to introduce the methoxy group at the 8-position. The resulting intermediate is then subjected to reduction reactions to obtain the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (8-Methoxyisoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: (8-Methoxyisoquinolin-3-yl)methanol is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (8-Methoxyisoquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- (1-Methoxyisoquinolin-3-yl)methanol
- (2-Chloroquinolin-3-yl)methanol
- (2-Methoxyquinolin-3-yl)methanol
Comparison: (8-Methoxyisoquinolin-3-yl)methanol is unique due to the position of the methoxy group at the 8-position of the isoquinoline ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the methoxy group at different positions can alter the compound’s ability to interact with molecular targets, leading to variations in its biological effects .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(8-methoxyisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-4-2-3-8-5-9(7-13)12-6-10(8)11/h2-6,13H,7H2,1H3 |
InChI Key |
XZKYETBYEDTKIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=NC=C21)CO |
Origin of Product |
United States |
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